Lipophilicity & TPSA Comparison with Analogs
The 4-phenyl substituent in CAS 2034353-21-2 yields a computed XLogP3 of approximately 3.5–3.8, which is 0.4–0.7 log units higher than the 4-(thiophen-2-yl) analog (CAS 2034356-36-8; XLogP3 = 3.1) and 1.8–2.1 log units higher than the 4-(furan-3-yl) analog (CAS 2034288-73-6; XLogP3 = 1.7) [1][2]. Concurrently, the topological polar surface area (TPSA) of the target compound is approximately 86–90 Ų, compared to 102 Ų for the thiophene analog and 86.4 Ų for the furan analog [1][2]. These differences place the target compound in a more lipophilic, moderately polar regime that is distinct from both comparators.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.5–3.8; TPSA ≈ 86–90 Ų |
| Comparator Or Baseline | CAS 2034356-36-8: XLogP3 = 3.1, TPSA = 102 Ų; CAS 2034288-73-6: XLogP3 = 1.7, TPSA = 86.4 Ų |
| Quantified Difference | ΔXLogP3 = +0.4 to +2.1 vs. analogs; ΔTPSA = −12 to −16 Ų vs. thiophene analog |
| Conditions | Computed properties from standardized XLogP3 algorithm and TPSA calculation; data sourced from kuujia.com and PubChem deposition |
Why This Matters
The 0.4–2.1 log unit lipophilicity increment directly affects predicted membrane permeability and plasma protein binding, making the target compound a more suitable choice for cell-based assays requiring moderate-to-high passive diffusion, while the thiophene analog may be preferable when lower logP is desired to reduce non-specific binding.
- [1] Kuujia.com. CAS 2034356-36-8 Product Page – methyl 4-({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)benzoate. Computed Properties: XLogP3 = 3.1, TPSA = 102 Ų. Accessed 2026. View Source
- [2] Kuujia.com. CAS 2034288-73-6 Product Page – methyl 4-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)benzoate. Computed Properties: XLogP3 = 1.7, TPSA = 86.4 Ų. Accessed 2026. View Source
